molecular formula C15H12O2 B041807 alpha-Phenylcinnamic acid CAS No. 91-48-5

alpha-Phenylcinnamic acid

Cat. No. B041807
CAS RN: 91-48-5
M. Wt: 224.25 g/mol
InChI Key: BIDDLDNGQCUOJQ-SDNWHVSQSA-N
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Description

Alpha-Phenylcinnamic acid is a phenylpropanoid, more specifically, a derivative of cinnamic acid . It has the formula C15H12O2 and appears as an off-white crystalline solid . It is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction, but is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids .


Synthesis Analysis

There are many ways to synthesize alpha-Phenylcinnamic acid. Some of the more popular methods of formation include the condensation of phenacyl chloride with benzaldehyde in the presence of triethylamine, the distillation of benzylmandelic acid, or by the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride .


Molecular Structure Analysis

The molecular formula of alpha-Phenylcinnamic acid is C15H12O2 . The IUPAC name is (2E)-2,3-Diphenylprop-2-enoic acid . The InChI is InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ .


Physical And Chemical Properties Analysis

Alpha-Phenylcinnamic acid is a white to light yellow powder . It has a molar mass of 224.259 g/mol . It has a melting point of 172 to 174 °C and a boiling point of 224 to 225 °C . It is slightly soluble in water .

Scientific Research Applications

  • Inhibition of Conductive Chloride Uptake : Forsyth and Gabriel (1989) discovered that alpha-phenylcinnamate effectively inhibits conductive chloride uptake in porcine jejunal brush-border membrane vesicles, without significantly affecting self-exchange rates and other transport modes (Forsyth & Gabriel, 1989).

  • Protection of Purine Nucleosides : Tripathi, Misra, and Sanghvi (2005) found that new phenylcinnamic acid derivatives protect purine nucleosides, minimizing depurination and offering ease of syntheses and stability in acidic environments (Tripathi, Misra, & Sanghvi, 2005).

  • Enantioselective Hydrogenation : Nakatsuji et al. (2016) demonstrated that chiral cinchona alkaloid modifiers like 6-hydroxy CD show promising performance in enantioselective hydrogenation of alpha-phenylcinnamic acids over Pd/C catalysts (Nakatsuji et al., 2016).

  • Nutraceutical Applications : Płowuszyńska and Gliszczyńska (2021) highlighted that p-methoxycinnamic acid (a derivative) shows potential as a nutraceutical agent for chronic disease prevention and treatment, given its antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

  • Mass Spectrometry Studies : Madhusudanan et al. (1991) conducted rearrangements in the mass spectra of alpha-phenylcinnamic acid and its derivatives, finding that the loss of a phenylic hydrogen is not important in these processes (Madhusudanan et al., 1991).

  • Multimerization in Solution : Kukovecz, Kiss, and Pálinkó (1997) observed significant multimerization of Z-alpha-phenylcinnamic acid in solution, with dimer formation being predominant (Kukovecz, Kiss, & Pálinkó, 1997).

Safety And Hazards

Alpha-Phenylcinnamic acid is considered an irritant . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition in case of a spill or leak .

Relevant Papers

One relevant paper is “Cascade Reactions of α‐Phenylcinnamic Acid to Polycyclic Compounds Promoted by High Valent Transition Metal Halides” by Niccolò Bartalucci et al . The paper discusses the use of high valent transition metal halides in promoting cascade reactions of alpha-Phenylcinnamic acid to form polycyclic compounds .

properties

IUPAC Name

(E)-2,3-diphenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDLDNGQCUOJQ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00871015
Record name (E)-alpha-Phenylcinnamic acid
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

alpha-Phenylcinnamic acid

CAS RN

91-48-5, 3368-16-9
Record name (E)-α-Phenylcinnamic acid
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Record name alpha-Phenylcinnamic acid, (E)-
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Record name alpha-Phenylcinnamic acid
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Record name 2-Phenylcinnamic acid
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Record name 2,3-diphenylprop-2-enoic acid
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Record name .ALPHA.-PHENYLCINNAMIC ACID, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
I Pálinkó, B Török, G Tasi… - Electronic Conference on …, 1996 - ch.imperial.ac.uk
… Fieser mixture, ie, 0.5 g of E-alpha-phenylcinnamic acid was placed to a 1:1 mixture acetic … atmosphere, placing 1 g of E-alpha-phenylcinnamic acid in 500 cm 3 diethyl ether. Duration …
Number of citations: 2 www.ch.imperial.ac.uk
BB Jarvis, W Protz - The Journal of Organic Chemistry, 1968 - ACS Publications
HZ XCOO® the lactone 5. One might have anticipated the formation of the open carbonium ion 7 in analogyto that observed in the bromination of the stilbenes.® In polar solvent both cis-…
Number of citations: 0 pubs.acs.org
I Pálinkó, G Tasi, B Török - 1995 - real.mtak.hu
“Department of Organic Chemistry, Jozsef Attila University, Domitér 8, bApplied Chemistry Department. Jozsef Attila University, Rerrich B. tér 1. Szcged. H-6720 Hungary introduction …
Number of citations: 3 real.mtak.hu
B Torok, I Pálinkó, G Tasi, F Bogár - … OF CHROMATOGRAPHY A, 1994 - real.mtak.hu
The Perkin condensation of benzaldehyde and phenylacetic acid was performed in the presence of acetic anhydride and triethylamine. After silylation, the resulting mixture was …
Number of citations: 0 real.mtak.hu
H EA - Journal of the American Chemical Society, 1948 - europepmc.org
A simplified synthesis of alpha-phenylcinnamic acid and alpha-phenyl-p-nitrocinnamic acid. - Abstract - Europe PMC … A simplified synthesis of alpha-phenylcinnamic acid and alpha-phenyl-p-nitrocinnamic …
Number of citations: 1 europepmc.org
M PESSON, J SALLE, C AUFFRET - Archives Internationales de …, 1959 - europepmc.org
[Choleretic and cholagogic activities of derivatives of cinnamic acid and of alpha-phenylcinnamic acid]. - Abstract - Europe PMC … [Choleretic and cholagogic activities of derivatives of …
Number of citations: 2 europepmc.org
DLF DeTar - Organic Reactions, 2004 - Wiley Online Library
… Two years later, Robert Pschorr applied the ring closure reaction to the diazonium salt derived from trans-2-amino-alpha-phenylcinnamic acid to obtain phenanthrene-9-carboxylic acid. …
Number of citations: 110 onlinelibrary.wiley.com
GW Forsyth, SE Gabriel - American Journal of Veterinary Research, 1990 - europepmc.org
… blockers including diphenylamine-2-carboxylate, 4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonate, 5-nitro-2-(2-phenylethylamino)benzoic acid, and alpha-phenylcinnamic acid …
Number of citations: 8 europepmc.org
B Zhang, X Gao, Q Wang, Y Li, C He, H Luo… - Postharvest Biology and …, 2022 - Elsevier
Anthracnose caused by Colletotrichum gloeosporioides leads to significant economic loss of varieties of tropical and subtropical fruit. In the present study, a cinnamic acid derivative α-…
Number of citations: 3 www.sciencedirect.com
I Pálinkó - Acta Crystallographica Section B: Structural Science, 1999 - scripts.iucr.org
Secondary interactions responsible for the crystalline-phase structures of various cinnamic acids and cinnamic acid esters drawn from the Cambridge Structural Database were studied …
Number of citations: 39 scripts.iucr.org

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